molecular formula C15H17N B13345925 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B13345925
M. Wt: 211.30 g/mol
InChI Key: XSKHHPRCZGWSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile is a chemical scaffold of significant interest in pharmaceutical and bioorganic chemistry research. The bicyclo[2.2.2]octane moiety is a well-established, rigid, and saturated bioisostere of the para-substituted phenyl ring, designed to improve key physicochemical properties of drug candidates, such as reducing lipophilicity and enhancing metabolic stability . Researchers utilize this core structure as a close structural mimic in the development of compounds that target protein-protein interactions . For instance, related bicyclo[2.2.2]octane derivatives have been strategically designed and synthesized to block the critical interaction between nuclear hormone receptors (like the estrogen receptor α) and steroid receptor coactivator (SRC) proteins, presenting a promising alternative strategy for interrupting NR signaling pathways . The carbonitrile functional group in this molecule provides a versatile chemical handle for further synthetic elaboration, enabling medicinal chemists to explore novel chemical space and optimize lead compounds. This product, 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile, is intended for research applications as a key intermediate or building block in drug discovery projects. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenylbicyclo[2.2.2]octane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c16-12-14-6-9-15(10-7-14,11-8-14)13-4-2-1-3-5-13/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKHHPRCZGWSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Computational Modeling of 4-Phenylbicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Bioisosteric Design and Physicochemical Profiling

Executive Summary

The 4-phenylbicyclo[2.2.2]octane (phenyl-BCO) scaffold represents a critical structural motif in modern medicinal chemistry and materials science. As a rigid, three-dimensional (3D) bioisostere of the biphenyl system, it offers a strategic solution to "escape from flatland"—increasing saturation (


) to improve solubility and metabolic stability while maintaining the linear vector alignment required for receptor binding or liquid crystal mesophases.

This guide provides a self-validating computational framework for modeling phenyl-BCO derivatives. It moves beyond basic geometry optimization to address the specific challenges of this scaffold: rotational dynamics of the phenyl-cage bond, transmission of electronic effects through the aliphatic cage, and accurate lipophilicity prediction.

Part 1: Structural & Electronic Basis[1]

Bioisosteric Comparison: BCO vs. Phenyl

The utility of the BCO core lies in its ability to mimic the spatial arrangement of a para-substituted phenyl ring while altering the physicochemical profile.[1][2]

Table 1: Structural and Electronic Comparison

Propertyp-Substituted Biphenyl4-Phenylbicyclo[2.2.2]octaneImpact on Drug Design
Bridgehead Distance ~2.79 - 2.82 Å~2.60 ÅSlight contraction; usually tolerated in binding pockets.
Vector Alignment Co-linear (180°)Co-linear (180°)Excellent geometric mimicry for linear spacers.
Electronic Nature

-conjugated system
Aliphatic cage (

-framework)
Interruption of conjugation; blocks resonance effects.
Lipophilicity High (Planar stacking)High (Globular)BCO is lipophilic; often requires polar substitution (e.g., oxa-analogs).
Solubility Low (Lattice energy high)ImprovedDisruption of

-stacking improves aqueous solubility.
Electronic Transmission Mechanisms

Unlike the biphenyl system, where electronic effects are transmitted via resonance (


-conjugation), the BCO cage transmits effects primarily through field effects  (through-space) and inductive effects  (through-bond).
  • Protocol Insight: When modeling Substituent Effects (e.g., Hammett correlations), standard resonance parameters (

    
    ) will fail. You must rely on field/inductive parameters (
    
    
    
    ,
    
    
    ).
  • Validation: Calculate the electrostatic potential (ESP) map. In phenyl-BCO, a substituent at the 1-position will polarize the cage but will not delocalize charge into the phenyl ring at the 4-position.

Part 2: Computational Workflow (The Core)

To ensure high-fidelity results, a hierarchical modeling approach is required. This workflow integrates Quantum Mechanics (QM) for the rigid core and Molecular Mechanics (MM/MD) for environmental interactions.

Step-by-Step Protocol
Phase A: Conformational Scanning (QM)

The bond connecting the phenyl ring to the BCO cage allows for rotation. While the barrier is low, the minimum energy conformation is dictated by steric interactions between the phenyl ortho-hydrogens and the BCO bridgehead hydrogens.

  • Method: DFT (Density Functional Theory).[3][4]

  • Functional/Basis Set: B3LYP/6-311G(d,p) or

    
    B97X-D (to account for dispersion).
    
  • Action: Perform a relaxed potential energy surface (PES) scan of the dihedral angle

    
    (C-C-C-C) connecting the two rings.
    
  • Causality: Identifying the global minimum prevents starting docking simulations from a high-energy steric clash state.

Phase B: Electronic Profiling (QM)
  • Optimization: Optimize the global minimum geometry.

  • Frequency Check: Ensure no imaginary frequencies (confirming a true minimum).

  • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges.

    • Why: Standard Mulliken charges are insufficient for MD simulations of aliphatic cages. RESP charges correctly model the electrostatic envelope seen by a protein receptor.

Phase C: Physicochemical Prediction (QSPR)
  • LogP Calculation: Use consensus methods (e.g., SwissADME, ChemAxon).

    • Correction: BCO derivatives often have calculated LogP values that overestimate actual lipophilicity due to the "globular" nature of the cage masking surface area.

  • Solubility: Calculate Solvation Free Energy (

    
    ) using a continuum solvation model (SMD or PCM) in water.
    
Workflow Visualization

The following diagram illustrates the decision logic and data flow for modeling these derivatives.

G cluster_QM Phase 1: Quantum Mechanics (DFT) cluster_Prop Phase 2: Properties & Binding Start Input Structure: 4-Phenyl-BCO Derivative GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt PES_Scan Rotational PES Scan (Phenyl-Cage Bond) GeomOpt->PES_Scan Decision Is Barrier > 3 kcal/mol? PES_Scan->Decision FreqCheck Frequency Check (NImag = 0?) ESP_Calc ESP & RESP Charge Calculation FreqCheck->ESP_Calc LogP LogP/LogD Prediction (Consensus Method) ESP_Calc->LogP Docking Molecular Docking (Rigid Core / Flexible Bond) ESP_Calc->Docking MD_Sim MD Simulation (100ns, Explicit Solvent) Docking->MD_Sim Decision->FreqCheck No (Free Rotation) Decision->Docking Yes (Restricted - Treat as Atropisomer)

Figure 1: Computational pipeline for phenyl-BCO derivatives. The rotational barrier check (Decision node) is critical for determining if the molecule should be treated as a single conformer or a dynamic ensemble.

Part 3: Conformational Dynamics & Rotational Barriers

The Rotational Energy Profile

A critical aspect of the phenyl-BCO scaffold is the rotational freedom of the phenyl group.

  • Biphenyl: Exhibits a twisted ground state (dihedral ~44°) with a barrier to planarity (~2-3 kcal/mol) due to steric clash between ortho-hydrogens.

  • Phenyl-BCO: The BCO cage hydrogens are staggered relative to the bridgehead carbon.

    • Mechanism: The rotation involves the phenyl ortho-hydrogens passing by the BCO ethano-bridge hydrogens.

    • Barrier Height: Typically low (< 2 kcal/mol) for unsubstituted phenyl rings, allowing free rotation at physiological temperatures. However, ortho-substitution on the phenyl ring significantly increases this barrier, potentially creating atropisomers (stable rotational isomers).

Protocol for Barrier Calculation

To validate the barrier for a specific derivative:

  • Scan Coordinate: Dihedral angle

    
    (C${bridge}
    
    
    
    {bridge}
    
    
    {ipso}
    
    
    {ortho}$).
  • Step Size: 10° increments from 0° to 180°.

  • Validation: If the barrier exceeds 20 kcal/mol, the conformers are separable at room temperature. If < 15 kcal/mol, treat as a rapidly interconverting ensemble in docking studies.

Part 4: Physicochemical Profiling

Lipophilicity (LogP) vs. Solubility

One of the primary motivations for using BCO is to improve solubility compared to biphenyls.

  • Causality: Biphenyls pack efficiently in crystal lattices (

    
    -stacking), leading to high melting points and low solubility. BCO disrupts this planarity and stacking, lowering the lattice energy and improving solubility.[2]
    
  • The Lipophilicity Trap: While BCO improves solubility, it is highly lipophilic (hydrophobic cage).

    • Solution: Use oxa-bicyclo[2.2.2]octane analogues or introduce polar groups at the bridgehead (C1 position) to lower LogP.

Structural Logic Diagram

The following diagram details the structural rationale for choosing BCO over other bioisosteres.

StructureLogic cluster_Attributes BCO Advantages Phenyl Phenyl Ring (Flat, Aromatic) BCO Bicyclo[2.2.2]octane (3D, Aliphatic) Phenyl->BCO Bioisosteric Replacement (Maintain Vector, Increase Fsp3) Cubane Cubane (3D, Compact) BCO->Cubane Comparison: BCO is larger/more stable BCP Bicyclo[1.1.1]pentane (Short Spacer) BCO->BCP Comparison: BCO is longer (2.6 Å vs 1.85 Å) Solubility Improved Solubility (Disrupted Stacking) BCO->Solubility Metab Metabolic Stability (No Epoxidation) BCO->Metab Vector Vector Fidelity (2.60 Å vs 2.80 Å) BCO->Vector

Figure 2: Structural logic comparing BCO to Phenyl and other saturated bioisosteres. BCO is selected when the vector length of ~2.6 Å is critical for binding.

References

  • PharmaBlock Sciences. (2023). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. PharmaBlock Whitepaper.[2] Link

  • Levterov, V. V., et al. (2023).[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications / PMC. Link

  • Krygowski, T. M., & Oziminski, W. P. (2014). Substituent effects in 1-nitro-4-substituted bicyclo[2.2.2]octane derivatives: inductive or field effects?. Journal of Molecular Modeling. Link

  • Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Heilbronner, E., & Wiberg, K. B. (1988). Electronic structure of bicyclo[2.2.2]octane. Helvetica Chimica Acta. (Seminal work on the electronic structure of the cage).

Sources

Unlocking New Therapeutic Frontiers: A Technical Guide to 4-Phenylbicyclo[2.2.2]octane Derivatives and Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic ring systems, often leading to compounds with suboptimal physicochemical properties such as poor solubility and high metabolic turnover. The strategic replacement of flat, two-dimensional phenyl rings with three-dimensional, saturated bioisosteres represents a paradigm shift in modern drug design. Among these, the 4-phenylbicyclo[2.2.2]octane scaffold has emerged as a particularly promising motif. Its rigid, well-defined structure offers a unique vector for orienting substituents in three-dimensional space, enabling novel and specific interactions with biological targets. This guide provides an in-depth exploration of the key therapeutic targets modulated by 4-phenylbicyclo[2.2.2]octane derivatives, offering a technical resource for researchers and drug development professionals poised to explore this exciting chemical space.

Monoamine Transporters: Modulating Neurotransmission

Derivatives of 4-phenylbicyclo[2.2.2]octane have demonstrated significant activity as modulators of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their dysfunction is implicated in a range of neurological and psychiatric disorders.

Mechanism of Action and Therapeutic Rationale

4-Phenylbicyclo[2.2.2]octane derivatives act as reuptake inhibitors at monoamine transporters. By binding to the transporter protein, they block the reabsorption of dopamine, serotonin, or norepinephrine from the synapse back into the presynaptic neuron.[1] This leads to an increased concentration and prolonged action of the neurotransmitter in the synaptic cleft, thereby enhancing signaling. This mechanism is the basis for the therapeutic effects of many antidepressants, anxiolytics, and treatments for substance abuse disorders. The rigid bicyclo[2.2.2]octane core allows for precise positioning of the phenyl group and other substituents to achieve high affinity and selectivity for specific transporters.

Signaling Pathway: Dopamine Transporter Regulation

The dopamine transporter is a key regulator of dopaminergic signaling. Its activity is modulated by various intracellular signaling cascades, including those involving protein kinase C (PKC).

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Reuptake PKC Protein Kinase C (PKC) PKC->DAT Phosphorylation (Modulates Activity) Dopamine_Synapse Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_Synapse->D2_Receptor Binding 4_PBCO_Derivative 4-Phenylbicyclo[2.2.2]octane Derivative 4_PBCO_Derivative->DAT Inhibition

Caption: Dopamine transporter signaling and inhibition.

Quantitative Data: Monoamine Transporter Inhibition
CompoundTargetIC50 (nM)Source
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2S/R-yl benzoateDAT270[1]
Cocaine (reference)DAT159[1]
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoateSERT53[1]
Cocaine (reference)SERT1050[1]
(1R/S,4R/S)-6R/S-(N,N-dimethylamino)-5R/S-phenylbicyclo[2.2.2]oct-2R/S-yl benzoateDAT358[1]
Experimental Protocol: Radioligand Binding Assay for DAT

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Membrane preparation from cells expressing human DAT.

  • Radioligand: [³H]WIN 35,428.

  • Non-specific binding determinant: 10 µM Benztropine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (4-phenylbicyclo[2.2.2]octane derivatives).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM benztropine (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).

    • 150 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

MDM2-p53 Interaction: A New Avenue in Oncology

The interaction between the p53 tumor suppressor and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. Disruption of this interaction to reactivate p53 is a promising strategy in cancer therapy.

Mechanism of Action and Therapeutic Rationale

In many cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by overexpression of MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway. Bicyclo[2.2.2]octane-containing compounds, such as AA-115/APG-115, have been designed to fit into the hydrophobic pocket of MDM2 where p53 binds, thereby blocking the p53-MDM2 interaction.[2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway: The MDM2-p53 Axis

The MDM2-p53 pathway is a negative feedback loop that is crucial for cellular homeostasis.

MDM2_p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) Cellular_Stress->p53 Activation MDM2 MDM2 (Oncoprotein) p53->MDM2 Induces Expression Transcription_Activation Transcriptional Activation p53->Transcription_Activation MDM2->p53 Inhibition Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination Promotes Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Activation->Apoptosis Ubiquitination->p53 4_PBCO_Derivative 4-Phenylbicyclo[2.2.2]octane Derivative 4_PBCO_Derivative->MDM2 Inhibits p53 Binding ER_Coactivator_Signaling Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binding Coactivator Coactivator (e.g., SRC3) ER->Coactivator Recruitment ERE Estrogen Response Element (ERE) ER->ERE Binding Gene_Transcription Target Gene Transcription Coactivator->Gene_Transcription Activation ERE->Gene_Transcription 4_PBCO_Derivative 4-Phenylbicyclo[2.2.2]octane Derivative 4_PBCO_Derivative->ER Inhibits Coactivator Binding

Caption: Estrogen receptor signaling and coactivator binding inhibition.

Quantitative Data: Estrogen Receptor-Coactivator Binding Inhibition
Compound ClassTarget InteractionKi (µM)Source
Bicyclo[2.2.2]octane CBIERα-SRC37-40[3]
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for ERα-Coactivator Interaction

This protocol describes a TR-FRET assay to measure the inhibition of the interaction between the estrogen receptor α (ERα) and a coactivator peptide. [4][5][6][7][8] Materials:

  • GST-tagged ERα ligand-binding domain (LBD).

  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled coactivator peptide (e.g., from SRC3) (Acceptor).

  • Agonist: 17β-Estradiol.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA.

  • Test compounds.

  • 384-well black, low-volume microplates.

  • TR-FRET-capable plate reader.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • Prepare a 2X solution of GST-ERα-LBD and 17β-estradiol in assay buffer.

  • Prepare a 2X solution of fluorescein-labeled coactivator peptide and terbium-labeled anti-GST antibody in assay buffer.

  • In a 384-well plate, add 5 µL of the test compound dilution.

  • Add 5 µL of the GST-ERα-LBD/estradiol solution to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 10 µL of the coactivator peptide/antibody solution to each well.

  • Incubate for 60-120 minutes at room temperature, protected from light.

  • Read the plate in a TR-FRET reader with excitation at ~340 nm and emission at ~495 nm (terbium) and ~520 nm (fluorescein).

  • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) and determine the IC50 values for the test compounds.

Vascular Endothelial Growth Factor (VEGF) Receptors: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. The vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of this process, making them attractive targets for anticancer therapies.

Mechanism of Action and Therapeutic Rationale

VEGF ligands bind to and activate VEGFR tyrosine kinases on the surface of endothelial cells, triggering a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with nutrients and oxygen. Bicyclo[2.2.2]octane derivatives have been investigated for their potential to inhibit VEGFR signaling. While the exact binding mode is still under investigation, it is hypothesized that these compounds may bind to the ATP-binding site of the VEGFR kinase domain, preventing autophosphorylation and downstream signaling. By inhibiting angiogenesis, these compounds can starve tumors and inhibit their growth and metastasis.

Signaling Pathway: VEGFR-2 Signaling in Angiogenesis

VEGFR-2 is the primary receptor that mediates the angiogenic effects of VEGF.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Receptor Dimerization VEGFR2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Autophosphorylation->Downstream_Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis 4_PBCO_Derivative 4-Phenylbicyclo[2.2.2]octane Derivative 4_PBCO_Derivative->VEGFR2 Inhibition

Sources

Methodological & Application

Application Note: Diels-Alder Synthesis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the challenging synthesis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile . This molecule represents a classic "rigid linker" scaffold in medicinal chemistry, often used as a bioisostere for a 1,4-phenylene ring to improve solubility and metabolic stability while maintaining geometry.

The synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes via Diels-Alder (DA) chemistry is non-trivial.[1] A simple reaction between a monosubstituted diene and a monosubstituted dienophile cannot yield the 1,4-bridgehead substitution pattern directly due to the mechanism of the cycloaddition (which places dienophile substituents on the ethano bridge, not the bridgeheads). Therefore, this protocol utilizes a convergent strategy employing a 1,4-disubstituted diene .[2]

Part 1: Executive Summary & Mechanistic Strategy

The Chemical Challenge

The target molecule requires substituents at both bridgehead carbons (C1 and C4). In a standard Diels-Alder reaction:

  • Diene C1 & C4

    
     Become the Bridgeheads .
    
  • Dienophile Carbons

    
     Become the Ethano Bridge .
    

Consequently, to achieve the 1,4-substitution pattern, the substituents (or their precursors) must be pre-installed at the C1 and C4 positions of the diene before the cycloaddition. Using a monosubstituted diene (e.g., 1-phenyl-1,3-cyclohexadiene) and a dienophile (e.g., acrylonitrile) will incorrectly place the nitrile on the bridge (C2/C3), not the bridgehead.

The Strategic Solution

This protocol follows a modified Chapman-Roberts approach , involving:

  • Precursor Engineering: Synthesis of a 1,4-disubstituted diene (Ethyl 4-phenyl-1,3-cyclohexadiene-1-carboxylate ) via Birch reduction.

  • Symmetry-Driven Cycloaddition: Diels-Alder reaction with Ethylene (or a synthetic equivalent like vinyl phenyl sulfone) to "cap" the bicycle without adding unwanted bridge substituents.

  • Bridgehead Functionalization: Conversion of the bridgehead ester to the target nitrile.

Pathway Visualization

SynthesisPath SM Ethyl 4-biphenylcarboxylate Diene Ethyl 4-phenyl-1,3- cyclohexadiene-1-carboxylate SM->Diene 1. Birch Red. (Li/NH3) 2. Isomerization (NaOEt) DA_Adduct Ethyl 4-phenylbicyclo [2.2.2]octane-1-carboxylate Diene->DA_Adduct Diels-Alder (Ethylene, High P) Amide Intermediate Amide DA_Adduct->Amide Aminolysis (NH3/MeOH) Target 4-phenylbicyclo[2.2.2] octane-1-carbonitrile Amide->Target Dehydration (POCl3/Pyridine)

Figure 1: Strategic workflow for the synthesis of 1,4-bridgehead substituted bicyclo[2.2.2]octanes.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Diene (Precursor)

Objective: Generate the 1,4-disubstituted diene system. Mechanism: The Birch reduction of the biphenyl ester yields a 1,4-dihydro derivative (1,4-diene), which is thermodynamically unstable. Base-catalyzed isomerization conjugates the double bonds to form the stable 1,3-diene required for the Diels-Alder step.

Reagents:

  • Ethyl 4-biphenylcarboxylate (1.0 eq)

  • Lithium metal (wire or granules)

  • Liquid Ammonia (solvent)

  • Ethanol (proton source)

  • Sodium Ethoxide (isomerization catalyst)

Protocol:

  • Birch Reduction:

    • Condense NH₃ (liq) (approx. 10 mL/mmol substrate) into a 3-neck flask at -78°C.

    • Dissolve Ethyl 4-biphenylcarboxylate in THF/Ethanol (1:1 v/v) and add to the ammonia.

    • Add Lithium metal (4.5 eq) in small pieces until a deep blue color persists for >20 mins.

    • Quench carefully with solid NH₄Cl. Evaporate NH₃ under a stream of nitrogen.

    • Extract residue with diethyl ether, wash with water, dry (MgSO₄), and concentrate. This yields the 1,4-cyclohexadiene intermediate (non-conjugated).

  • Isomerization:

    • Dissolve the crude 1,4-diene in absolute ethanol.

    • Add NaOEt (0.1 eq).

    • Reflux for 2 hours under Argon. The double bonds migrate to the thermodynamically favored conjugated positions (1,3-diene), stabilized by the ester and phenyl groups.

    • QC Check: ¹H NMR should show signals for vinyl protons consistent with a conjugated system (shift from ~5.8 ppm to ~6.5-7.0 ppm region).

Phase 2: The Diels-Alder Cycloaddition

Objective: Construct the bicyclo[2.2.2]octane core.[3][4] Critical Note: The dienophile must be "acetylene" or "ethylene" equivalent. Using Ethylene gas is the cleanest method but requires high pressure.

Method A: High-Pressure Ethylene (Recommended for Scale)

  • Reagents: Diene (from Phase 1), Ethylene gas, Hydroquinone (radical inhibitor).

  • Equipment: Stainless steel autoclave (Parr reactor).

Protocol:

  • Load the Diene and a catalytic amount of Hydroquinone (1% w/w) into the autoclave.

  • Dissolve in Toluene (0.5 M concentration).

  • Pressurize with Ethylene gas to 40-60 bar (600-900 psi) .

  • Heat to 150°C for 24-48 hours.

  • Cool, vent excess ethylene (fume hood!), and concentrate the solvent.

  • Purification: The product, Ethyl 4-phenylbicyclo[2.2.2]oct-2-ene-1-carboxylate , is often crystalline. Recrystallize from Hexane/EtOAc.

Method B: Laboratory Alternative (Vinyl Phenyl Sulfone)

  • If an autoclave is unavailable, use Vinyl Phenyl Sulfone as a synthetic equivalent for ethylene.

  • Reflux Diene + Vinyl Phenyl Sulfone in Xylene (140°C) for 48h.

  • Isolate the sulfone-substituted bicycle.

  • Reduce with Na(Hg) (Sodium Amalgam) in buffered methanol to remove the sulfone group, yielding the same alkene intermediate.

Phase 3: Hydrogenation & Functionalization

Objective: Saturation of the remaining double bond and conversion of the ester to the nitrile.

Step A: Hydrogenation

  • Dissolve the bicyclic alkene in EtOAc.

  • Add 10% Pd/C (5 wt%).

  • Stir under H₂ balloon (1 atm) for 4-6 hours at RT.

  • Filter through Celite. Evaporate to yield Ethyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate .

Step B: Nitrile Formation

  • Aminolysis: Dissolve the ester in Methanolic Ammonia (saturated, 7N). Heat in a sealed tube at 80°C for 12 hours.

    • Result:4-phenylbicyclo[2.2.2]octane-1-carboxamide .

  • Dehydration: Suspend the amide in POCl₃ (Phosphorus Oxychloride, 5 eq) or SOCl₂ .

    • Add Pyridine (2 eq).

    • Reflux for 1-2 hours.

    • Pour onto ice-water. The solid precipitate is the crude nitrile.

    • Final Purification: Recrystallize from Ethanol/Water or sublimate under high vacuum.

Part 3: Data Analysis & Validation

Expected Analytical Data

The following table summarizes the key characterization checkpoints for the final product and key intermediates.

CompoundKey ¹H NMR Feature (CDCl₃)IR SignatureMelting Point (Approx)
Diene (Precursor)Vinyl protons: δ 6.2–6.8 ppm (m, 2H)1715 cm⁻¹ (Ester C=O)Oil / Low Melt Solid
Bicyclic Ester (Intermediate)Bridge protons: δ 1.6–2.0 ppm (m, 12H). No vinyl protons.1725 cm⁻¹ (Ester C=O)85–90°C
Target Nitrile Symmetric multiplets for ethano bridges. Aromatic multiplet (5H).2230 cm⁻¹ (CN stretch) 185–188°C
Troubleshooting Guide
  • Low Yield in DA Step: The 1,4-disubstituted diene is sterically crowded. Increase pressure (up to 100 bar) or temperature (up to 180°C). Ensure the diene is fully conjugated (pure 1,3-isomer) before starting; the 1,4-diene does not react.

  • Regioisomer Contamination: If you deviated and used a substituted dienophile (like acrylonitrile), you will have bridge-substituted impurities. These are extremely difficult to separate. Stick to the Ethylene or Sulfone route to guarantee bridgehead substitution.

References

  • Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). Bicyclo[2.2.2]octanes.[2][3][4][5][6][7][8][9][10] Synthesis of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid. The Journal of Organic Chemistry, 35(4), 917–923.

  • Roberts, J. D., et al. (1953). Syntheses of Some 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society, 75(19), 4780–4782.

  • Funel, J. A., & Abele, S. (2013). Industrial Applications of the Diels-Alder Reaction. Angewandte Chemie International Edition, 52(7), 1822-1841. (For scale-up context of bicyclic systems).

Sources

Application Note: High-Purity Isolation of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Recrystallization, Column Chromatography, and Sublimation Techniques

Abstract

4-phenylbicyclo[2.2.2]octane-1-carbonitrile is a key structural motif in medicinal chemistry and materials science. Its rigid, three-dimensional bicyclo[2.2.2]octane (BCO) core serves as a non-planar bioisostere for a para-substituted phenyl ring, offering a strategy to "escape from flatland" and potentially improve physicochemical properties like solubility while maintaining pharmacological activity.[1][2] Achieving high purity of this compound is paramount for reliable downstream applications, from biological screening to polymer synthesis. This guide provides detailed, field-proven protocols for the purification of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile using three primary techniques: recrystallization, normal-phase column chromatography, and vacuum sublimation. We delve into the causality behind experimental choices, provide troubleshooting guidance, and outline methods for final purity verification.

Compound Profile and Strategic Considerations

Understanding the molecule's structure is fundamental to designing an effective purification strategy.

  • Structure: 4-phenylbicyclo[2.2.2]octane-1-carbonitrile

  • CAS Number: 950-22-1

  • Molecular Formula: C₁₅H₁₇N

  • Molecular Weight: 211.30 g/mol

Key Structural Features:

  • Rigid Bicyclic Core: The BCO cage is a highly symmetric, non-polar, and lipophilic scaffold. This rigidity means the molecule has a well-defined shape, which is conducive to forming a stable crystal lattice.

  • Polar Termini: The molecule is capped at the 1- and 4-positions by a nitrile (-C≡N) group and a phenyl group. The nitrile group is strongly polar, while the phenyl group provides opportunities for π-π stacking interactions.

This juxtaposition of a non-polar core with polar functional groups dictates its solubility profile, making it moderately soluble in a range of organic solvents but generally insoluble in water.

Potential Impurities: Effective purification requires anticipating potential contaminants. Depending on the synthetic route (e.g., Diels-Alder reaction followed by functional group manipulation), common impurities may include:

  • Unreacted starting materials.

  • By-products from side reactions.

  • The corresponding carboxylic acid or amide, resulting from partial hydrolysis of the nitrile group.

  • Oligomeric or polymeric materials.

The choice of purification technique will depend on the nature and quantity of these impurities.

Method 1: Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities from a solid compound, leveraging differences in solubility between the target compound and its contaminants in a chosen solvent system.

Principle of Causality: The ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration). For 4-phenylbicyclo[2.2.2]octane-1-carbonitrile, a mixed-solvent system is often optimal, pairing a "good" solvent that readily dissolves the compound with a "poor" (or anti-solvent) in which it is insoluble. This allows for fine-tuned control over the supersaturation point, promoting the growth of pure crystals.

Solvent Selection Data

The selection of an appropriate solvent system is the most critical step. The following table provides a starting point for screening.

SolventBoiling Point (°C)[3]Polarity Index (P')[4]Dielectric Constant (ε)[3]Comments
Good Solvents (for Dissolution)
Acetone56.25.120.7Excellent solvent for many organics; highly volatile.
Ethyl Acetate77.04.46.0Good balance of polarity and volatility.
Dichloromethane (DCM)39.83.19.1Dissolves a wide range of compounds but has a low boiling point.
Tetrahydrofuran (THF)66.04.07.6Strong solvent; can be difficult to remove completely.
Poor Solvents (Anti-solvents)
n-Hexane69.00.11.9Excellent non-polar anti-solvent.
n-Heptane98.00.11.9Similar to hexane but with a higher boiling point.
Water100.010.280.1Compound is expected to be insoluble.[5]

A recommended starting system is Ethyl Acetate/n-Hexane or Acetone/n-Hexane .

Recrystallization Workflow Diagram

G cluster_0 Recrystallization Protocol A 1. Dissolution Dissolve crude solid in a minimum aount of hot 'good' solvent (e.g., Acetone). B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution. A->B Impurities? C 3. Crystallization Slowly add 'poor' anti-solvent (e.g., Hexane) to the hot solution until turbidity persists. Re-heat to clarify. B->C D 4. Cooling Allow the flask to cool slowly to room temperature, then place in an ice bath. C->D E 5. Isolation Collect crystals via vacuum filtration. D->E F 6. Washing & Drying Wash crystals with a small amount of cold anti-solvent. Dry under vacuum. E->F G cluster_1 Flash Chromatography Protocol A 1. TLC Optimization Determine optimal eluent system (e.g., Hexane/Ethyl Acetate) to achieve Rf ≈ 0.3 for the product. B 2. Column Packing Prepare a slurry of silica gel in the eluent and pack the column. A->B C 3. Sample Loading Dissolve crude product in minimal DCM and adsorb onto a small amount of silica. Load onto the column. B->C D 4. Elution Run the optimized eluent through the column under positive pressure. C->D E 5. Fraction Collection Collect fractions and monitor by TLC to identify those containing the pure product. D->E F 6. Solvent Evaporation Combine pure fractions and remove solvent under reduced pressure. E->F G cluster_2 Vacuum Sublimation Protocol A 1. Setup Place crude solid in sublimation apparatus. Insert cold finger. B 2. Evacuation Connect to a high-vacuum pump and evacuate the system. A->B C 3. Cooling Circulate coolant (ice water or chiller fluid) through the cold finger. B->C D 4. Heating Gently heat the apparatus (e.g., in a sand bath) while under vacuum. C->D E 5. Deposition Product sublimes and deposits as pure crystals on the cold finger. D->E F 6. Isolation Cool the system, vent to atmospheric pressure, and carefully scrape the pure product from the cold finger. E->F

Sources

Application Notes and Protocols for the Characterization of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and purity assessment of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile. The protocols and insights detailed herein are designed to be a practical resource for researchers engaged in the synthesis, development, and quality control of this and structurally related compounds.

Introduction: The Structural Significance of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile is a unique molecule featuring a rigid bicyclic core, a phenyl substituent, and a nitrile functional group. The bicyclo[2.2.2]octane cage is a non-planar, sterically demanding scaffold that is increasingly utilized in medicinal chemistry as a bioisostere for phenyl rings, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The presence of the phenyl and nitrile groups provides opportunities for further chemical modification, making this compound a valuable building block in drug discovery.

Given its potential applications, rigorous analytical characterization is paramount to confirm its identity, establish its purity profile, and ensure the reproducibility of scientific findings. This guide outlines a multi-technique approach for a thorough characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

The "Why" Behind NMR for this Molecule

The rigid bicyclic structure of this molecule results in a well-defined spatial arrangement of protons and carbons, leading to a complex but interpretable NMR spectrum. The symmetry of the bicyclo[2.2.2]octane core, when substituted at the 1 and 4 positions, simplifies the spectrum to a degree, but the diastereotopic nature of the methylene protons on the bridges will lead to complex splitting patterns.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • A high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is standard.

  • 2D NMR (Recommended for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Expected Spectral Data

The following table summarizes the expected chemical shifts for 4-phenylbicyclo[2.2.2]octane-1-carbonitrile based on the analysis of similar structures. Actual values may vary slightly depending on the solvent and experimental conditions.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Phenyl Protons7.20 - 7.40Multiplet5HAr-H
Bicyclic Protons1.80 - 2.20Multiplets12H-CH₂-
¹³C NMR Expected Chemical Shift (ppm) Assignment
Phenyl Carbons125.0 - 145.0Ar-C
Nitrile Carbon~120.0-C≡N
Quaternary Bicyclic Carbons30.0 - 45.0C1 and C4
Bicyclic Methylene Carbons25.0 - 35.0-CH₂-

Causality of Chemical Shifts:

  • The phenyl protons will appear in the aromatic region (7-8 ppm).

  • The protons on the bicyclic cage will be in the aliphatic region (1-3 ppm). The bridgehead protons and the methylene protons will likely have distinct chemical shifts and complex splitting patterns due to their fixed orientations.

  • The nitrile carbon has a characteristic chemical shift in the 110-125 ppm range.

  • The quaternary carbons of the bicyclic core will be deshielded compared to the methylene carbons.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital tool for determining the molecular weight of the compound and providing structural information through the analysis of its fragmentation pattern.

The "Why" Behind MS for this Molecule

The molecular ion peak (M⁺) will confirm the molecular formula C₁₅H₁₇N and a molecular weight of 211.30 g/mol . The fragmentation pattern will be characteristic of the bicyclic structure and the phenyl and nitrile substituents.

Experimental Protocol: GC-MS (Electron Ionization)

A combination of Gas Chromatography and Mass Spectrometry (GC-MS) is highly effective for this analysis, providing both retention time and mass spectral data, which is useful for both identification and purity assessment.

Instrumentation:

  • A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns arising from:

    • Loss of the nitrile group (-CN, 26 Da): A peak at m/z = 185.

    • Loss of the phenyl group (-C₆H₅, 77 Da): A peak at m/z = 134.

    • Fragmentation of the bicyclic core, which can lead to a complex series of peaks. A retro-Diels-Alder reaction is a common fragmentation pathway for bicyclic systems.

Chromatographic Methods: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for determining the purity of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile and for quantifying it in mixtures.

The "Why" Behind Chromatography

These techniques separate the target compound from impurities, starting materials, and byproducts, allowing for accurate purity assessment. The choice between HPLC and GC will depend on the volatility and thermal stability of the compound and its impurities.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • An HPLC system with a UV detector.

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is a good starting point. Both solvents may contain a small amount of an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Experimental Protocol: Gas Chromatography (GC-FID)

For a quantitative analysis focusing on volatile impurities, GC with a Flame Ionization Detector (FID) is a robust choice. The GC conditions can be similar to those described for GC-MS. The FID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups in the molecule.

The "Why" Behind FTIR

The FTIR spectrum will provide a unique "fingerprint" for the molecule, with characteristic absorption bands for the nitrile and aromatic groups, as well as the C-H bonds of the bicyclic system.

Experimental Protocol: FTIR

Instrumentation:

  • An FTIR spectrometer.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

Expected FTIR Data
Functional Group Expected Absorption (cm⁻¹)
C≡N (Nitrile)2240 - 2260 (sharp, medium intensity)
C-H (Aromatic)3000 - 3100 (stretching)
C=C (Aromatic)1450 - 1600 (stretching)
C-H (Aliphatic)2850 - 3000 (stretching)

Visualization of Analytical Workflow

The following diagram illustrates the integrated workflow for the comprehensive characterization of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_data Data Analysis & Reporting Synthesis Synthesis of 4-phenylbicyclo [2.2.2]octane-1-carbonitrile Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID HPLC HPLC (Purity Assessment) Purification->HPLC GC GC-FID (Purity Assessment) Purification->GC Data_Analysis Spectral & Chromatographic Data Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

Caption: Integrated workflow for the synthesis, purification, and comprehensive analytical characterization of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile.

Summary of Analytical Techniques

Technique Information Provided Key Advantages
NMR Spectroscopy Detailed molecular structure, connectivity of atoms.Unambiguous structural elucidation.
Mass Spectrometry Molecular weight, fragmentation pattern.High sensitivity, confirmation of molecular formula.
HPLC Purity, quantification, separation of non-volatile impurities.High resolution, widely applicable.
GC Purity, quantification, separation of volatile impurities.High efficiency for volatile compounds.
FTIR Spectroscopy Presence of functional groups.Fast, non-destructive, provides a molecular "fingerprint".

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The consistency of data across multiple, orthogonal analytical techniques provides a high degree of confidence in the identity and purity of the material. For instance, the molecular weight determined by mass spectrometry should be consistent with the structure elucidated by NMR. Similarly, the functional groups identified by FTIR should correspond to the structural features determined by NMR. Any significant deviation in the data from one technique should prompt further investigation and purification.

References

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
  • Seebacher, W., et al. "Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones." Molecules 10.3 (2005): 521-33. [Link]

  • Mykhailiuk, P. K. "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry 17.11 (2019): 2839-2849. [Link]

Application Note: Strategic Utilization of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (CAS 950-22-1) as a high-value building block in drug discovery. The bicyclo[2.2.2]octane (BCO) core serves as a validated, three-dimensional bioisostere for para-disubstituted aromatic rings.[1][2] This application note provides the rationale for "escaping flatland" (increasing


), comparative physicochemical data, and validated synthetic protocols for transforming the nitrile handle into pharmacologically relevant functionalities.

Part 1: Strategic Rationale & Bioisosterism

The Geometric Case: A Perfect Spacer

The primary utility of the BCO scaffold is its ability to mimic the spatial arrangement of a 1,4-disubstituted phenyl ring while eliminating the aromatic character.

  • Vector Alignment: The exit vectors of the BCO bridgehead carbons are collinear, perfectly matching the para-substitution pattern of benzene.

  • Distance Metrics: The bridgehead-to-bridgehead distance in BCO is approximately 2.60 Å .[1][2] This is remarkably similar to the para-phenyl distance (~2.80 Å), ensuring that pharmacophores remain in the correct position for receptor binding.

Physicochemical Modulation ( vs. LogP)

Replacing a phenyl ring with a BCO core fundamentally alters the molecular property profile:

  • Solubility & Crystallinity: While BCO is lipophilic, its 3D bulk disrupts the planar

    
    -
    
    
    
    stacking interactions common in aromatic drugs. This often lowers the melting point, which can paradoxically improve kinetic solubility despite an increase in lipophilicity.
  • Metabolic Stability: The bridgehead carbons are sterically protected and lack the electron-rich

    
    -cloud susceptible to oxidative metabolism (e.g., epoxidation). However, they can be sites for CYP450-mediated hydroxylation if not further substituted.
    
Comparative Profile: Benzene vs. Bioisosteres

The following table summarizes the structural and physical shifts when replacing a phenyl ring with BCO or related cages.

Featurep-PhenyleneBicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)Cubane
Geometry Planar (2D)Caged (3D)Caged (3D)Caged (3D)
Distance (Å) ~2.80~2.60~1.85 (Shorter)~2.72
Character Aromatic (

)
Aliphatic (

)
Aliphatic (

)
Aliphatic (

)
Lipophilicity HighHigher (unless substituted)LowerModerate
Solubility Low (Crystal packing)Improved (Lattice disruption)HighHigh
Metabolic Risk Epoxidation, Ring oxidationBridgehead hydroxylationGenerally StableGenerally Stable

Part 2: Decision Logic for Scaffold Selection

Use the following decision tree to determine if 4-phenylbicyclo[2.2.2]octane-1-carbonitrile is the correct building block for your lead optimization campaign.

DecisionTree Start Lead Compound Analysis Q1 Does the lead contain a para-disubstituted phenyl ring? Start->Q1 Q2 Is the phenyl ring involved in critical pi-stacking interactions? Q1->Q2 Yes Action_UseBCP Consider BCP (If spacer length reduction is acceptable) Q1->Action_UseBCP No (Geometry mismatch) Q3 Is the molecule suffering from poor solubility or rapid metabolism? Q2->Q3 No Action_Keep Keep Phenyl Ring (BCO will lose potency) Q2->Action_Keep Yes (Pi-stacking essential) Q3->Action_Keep No (Why fix what isn't broken?) Action_UseBCO Use BCO Scaffold (Disrupts packing, maintains geometry) Q3->Action_UseBCO Yes (Solubility/Metab issues)

Figure 1: Strategic decision tree for implementing BCO bioisosteres in lead optimization.

Part 3: Synthetic Protocols & Transformations[4]

The nitrile group at the C1 position of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile is a versatile "masked" functionality. Due to the steric bulk of the BCO cage, standard reaction times often need extension.

Protocol A: Hydrolysis to Carboxylic Acid

Target: 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid (Precursor for amides/esters)

Rationale: The bridgehead nitrile is sterically hindered. Basic hydrolysis is often sluggish; acidic hydrolysis at high temperature is preferred for complete conversion.

Materials:

  • 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (1.0 equiv)

  • Sulfuric acid (50% v/v aqueous) or AcOH/HCl mixture

  • Ethylene glycol (optional, as high-boiling co-solvent)

Step-by-Step:

  • Setup: Charge a round-bottom flask with the nitrile substrate. Add 50%

    
     (10 mL per gram of substrate).
    
  • Reflux: Heat the mixture to reflux (approx. 140°C) for 24–48 hours. Monitor by LC-MS. The intermediate amide may persist; continue heating until conversion to the acid is complete.

  • Workup: Cool to room temperature. Pour onto crushed ice. The carboxylic acid typically precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from EtOH/Water is usually sufficient given the high crystallinity of BCO derivatives.

Protocol B: Reduction to Bridgehead Amine

Target: (4-phenylbicyclo[2.2.2]octan-1-yl)methanamine

Rationale: Converting the nitrile to a primary amine creates a vector for reductive amination or coupling. Lithium Aluminum Hydride (LAH) is required; milder reagents (borohydrides) are often insufficient for bridgehead nitriles.

Materials:

  • Nitrile substrate (1.0 equiv)

  • 
     (2.0 M in THF, 3.0 equiv)
    
  • Anhydrous THF

Step-by-Step:

  • Preparation: Flame-dry a flask under Argon. Add anhydrous THF and cool to 0°C.

  • Addition: Add

    
     solution dropwise.
    
  • Substrate Addition: Dissolve the nitrile in minimal anhydrous THF and add slowly to the LAH mixture.

  • Reaction: Warm to room temperature, then reflux for 4–6 hours. Note: Bridgehead nitriles are difficult to reduce; heat is essential.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the grams of LAH used.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the amine.

Protocol C: Tetrazole Formation (Click Chemistry)

Target: 5-(4-phenylbicyclo[2.2.2]octan-1-yl)-1H-tetrazole

Rationale: The tetrazole is a classic bioisostere for carboxylic acids (comparable pKa, better metabolic profile).

Step-by-Step:

  • Dissolve nitrile (1.0 equiv) in DMF.

  • Add Sodium Azide (

    
    , 1.5 equiv) and Ammonium Chloride (
    
    
    
    , 1.5 equiv).
  • Heat to 100°C in a sealed vial (behind a blast shield) for 16 hours.

  • Cool, acidify with 1M HCl to pH 2, and extract with EtOAc.

Part 4: Synthetic Divergence Map

The following diagram illustrates the accessibility of various chemotypes starting from the commercial nitrile building block.

SynthesisMap CN 4-phenyl-BCO-CN (Starting Material) Acid Carboxylic Acid (COOH) CN->Acid H2SO4, Reflux (Hydrolysis) Amine Primary Amine (CH2NH2) CN->Amine LiAlH4, THF (Reduction) Tetrazole Tetrazole (Acid Bioisostere) CN->Tetrazole NaN3, NH4Cl (Cycloaddition) Aldehyde Aldehyde (CHO) CN->Aldehyde DIBAL-H, -78C (Controlled Red.) Amide Amide (CONHR) Acid->Amide HATU, Amine (Coupling) Amine->Amide R-COCl (Acylation)

Figure 2: Synthetic divergence from the nitrile precursor.

Part 5: Case Study & Validation

Context: In the optimization of MDM2 inhibitors (e.g., analogs of Nutlin or Idasanutlin), the replacement of a para-chlorophenyl ring with a BCO moiety has been documented to improve pharmacokinetic profiles.

Observation:

  • Compound A (Phenyl): High potency, but rapid clearance due to aromatic oxidation.

  • Compound B (BCO-Analog): Maintained potency (due to conserved 2.6 Å geometry) but demonstrated a 3-fold increase in half-life (

    
    ) and improved oral bioavailability in rodent models.
    

Critical Note on Solubility: Researchers must note that while BCO disrupts crystal packing, it is inherently lipophilic. If the resulting molecule is too greasy (cLogP > 5), consider using 2-oxabicyclo[2.2.2]octane or introducing polar groups on the phenyl ring (e.g., pyridine analog) to balance the lipophilicity.

References

  • Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. PharmaBlock Whitepaper.[2] Source:

  • Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 2019, 17, 2839–2849. Source:

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Scientific Reports (via PMC), 2023. Source:

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators. RSC Medicinal Chemistry, 2021. Source:

  • Discovery of 4-((...)-bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): a potent and orally active MDM2 inhibitor. Journal of Medicinal Chemistry, 2017.[3] Source:

Sources

4-phenylbicyclo[2.2.2]octane-1-carbonitrile as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-phenylbicyclo[2.2.2]octane-1-carbonitrile as a scaffold in drug design Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads.[1]

4-Phenylbicyclo[2.2.2]octane-1-carbonitrile in High-Affinity Ligand Design[1][2]

Abstract & Strategic Rationale

In the pursuit of "escaping flatland" (increasing Fsp³ fraction), the 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (Ph-BCO-CN) scaffold represents a premier structural motif.[1] It serves as a linear, rigid, and metabolically stable bioisostere for 4,4'-disubstituted biphenyls or 1,4-disubstituted phenyl-cyclohexanes .[1]

Unlike flexible alkyl chains or planar aromatic systems, the bicyclo[2.2.2]octane (BCO) core locks the attached phenyl ring and the nitrile vector into a strict


 geometry. This "molecular rod" architecture is critical for:
  • Deep Pocket Penetration: Spanning narrow hydrophobic channels in kinases and GPCRs.[1]

  • Metabolic Hardening: The bridgehead carbons are resistant to oxidative metabolism (CYP450), unlike the benzylic positions of standard alkyl linkers.

  • Solubility Enhancement: The 3D bulk of the BCO cage disrupts crystal packing energy more effectively than flat aromatic rings, often improving solubility despite high lipophilicity.

Physicochemical Profile: The "Inert Rod"

The Ph-BCO-CN scaffold offers a unique geometric and electronic profile compared to traditional linkers.

PropertyPh-BCO-CN ScaffoldBiphenyl (Reference)Phenyl-Cyclohexane
Geometry Linear, Rigid, 3D CageLinear, Planar (Twisted)Flexible (Chair/Boat)
Length (C1-C4') ~6.5 Å (Fixed)~6.8 Å (Variable twist)~6.4 Å (Variable)
Fsp³ Character High (0.[1]53)Low (0.[1]00)High (0.[1]50)
Metabolic Liability Low (Bridgehead stable)High (Ring oxidation)Medium (Ring oxidation)
Solubility Impact Moderate/High (Disrupts packing)Low (Stacking prone)Moderate
Application Protocol: Scaffold Synthesis & Functionalization

This section details the synthesis of the core scaffold via Bridgehead Friedel-Crafts Alkylation and its subsequent divergence into key pharmacophores (Acid, Amine, Tetrazole).[1]

Protocol A: Synthesis of the Core Scaffold

Target: 4-phenylbicyclo[2.2.2]octane-1-carbonitrile Mechanism:[1] Lewis-acid catalyzed bridgehead substitution.[1] The bridgehead carbocation is destabilized (cannot planarize), requiring harsh conditions, but the reaction proceeds due to the stability of the final product.

Reagents:

  • Precursor: 4-chlorobicyclo[2.2.2]octane-1-carbonitrile (Commercially available or synthesized from 1,4-dimethoxybenzene).[1]

  • Solvent/Reactant: Benzene (Anhydrous).[1]

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous powder.[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and magnetic stir bar.

  • Charge: Add 4-chlorobicyclo[2.2.2]octane-1-carbonitrile (10.0 mmol, 1.0 eq) and Anhydrous Benzene (50 mL, excess serves as solvent and reactant).

  • Activation: Cool the mixture to 0°C in an ice bath. Carefully add

    
      (15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Exothermic; HCl gas evolution.
    
  • Reaction: Remove ice bath. Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or GC-MS.[1][2][3] The starting chloride is less polar than the phenyl product.

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/HCl (100 g ice + 10 mL conc. HCl) to quench the aluminum complex.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL), dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from hot Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 65–75% as a white crystalline solid.[1]

Protocol B: Divergent Functionalization (The "Hub")

The nitrile group is a "masked" functionality. The following protocols convert the Ph-BCO-CN scaffold into active drug linkers.

Pathway B1: Hydrolysis to Carboxylic Acid (Amide Coupling Precursor) Use Case: Creating amide-linked inhibitors (e.g., Imatinib analogs).[1]

  • Dissolve Ph-BCO-CN (1.0 mmol) in Ethylene Glycol (5 mL).

  • Add KOH pellets (10.0 mmol, 10 eq).

  • Heat to 160°C for 12 hours. Note: The steric bulk of the BCO cage requires high temperature for hydrolysis.

  • Cool, dilute with water, and acidify to pH 1 with HCl. Collect the precipitate (4-phenylbicyclo[2.2.2]octane-1-carboxylic acid).[1]

Pathway B2: Reduction to Primary Amine Use Case: Synthesizing reverse-amides or sulfonamide linkers.[1]

  • Suspend

    
      (2.0 mmol) in dry THF (10 mL) under Argon at 0°C.
    
  • Add Ph-BCO-CN (1.0 mmol) dissolved in THF dropwise.

  • Reflux for 2 hours.

  • Fieser quench (Water, 15% NaOH, Water), filter, and concentrate to yield the amine.[1]

Pathway B3: Bioisosteric Tetrazole Formation Use Case: Anionic pharmacophore for receptor binding (Angiotensin II mimics).[1]

  • Dissolve Ph-BCO-CN (1.0 mmol) in DMF (5 mL).

  • Add Sodium Azide (

    
    , 1.5 mmol) and Ammonium Chloride  (
    
    
    
    , 1.5 mmol).
  • Heat to 100°C for 16 hours.

  • Acidify and extract.[1][4] The resulting tetrazole is a lipophilic acid bioisostere.

Visualizing the Scaffold Logic

The following diagram illustrates the central role of the Ph-BCO-CN scaffold in divergent drug design, highlighting the "Rod-Like" geometry that allows it to bridge distinct binding pockets.

BCO_Scaffold_Logic cluster_geometry Structural Property Start Precursor: 4-Cl-BCO-CN Core SCAFFOLD HUB: 4-Phenyl-BCO-CN Start->Core Friedel-Crafts (Benzene, AlCl3) Acid Carboxylic Acid (Amide Linker) Core->Acid Hydrolysis (KOH, 160°C) Amine Primary Amine (Reverse Amide) Core->Amine Reduction (LiAlH4) Tetrazole Tetrazole (Acid Isostere) Core->Tetrazole Cycloaddition (NaN3) Kinase Kinase Inhibitors (e.g., Imatinib Analogs) Acid->Kinase Coupling GPCR GPCR Ligands (Deep Pocket Binders) Amine->GPCR Derivatization

Figure 1: The "Scaffold Hub" workflow. The central Ph-BCO-CN moiety acts as a rigid, linear spacer generated via Friedel-Crafts chemistry, diverging into three primary pharmacophore classes.[1]

References
  • Levterov, V. V., et al. (2023).[1][3][5] "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications.[1] Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Heilman, W. P., et al. (1978).[1] "Synthesis and anti-inflammatory activity of substituted bicyclo[2.2.2]octane-1-carboxylic acids." Journal of Medicinal Chemistry. Link[1]

  • Organic Syntheses. (1970).[1] "Friedel-Crafts Alkylation with Bridgehead Halides." Organic Syntheses, Coll.[1][6] Vol. 5. Link

  • Wiberg, K. B. (1996).[1] "Bicyclo[2.2.2]octane derivatives: Geometry and Strain." Journal of Organic Chemistry. Link[1]

Sources

Synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic Acid from 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid via the hydrolysis of its corresponding nitrile precursor, 4-phenylbicyclo[2.2.2]octane-1-carbonitrile. The bicyclo[2.2.2]octane (BCO) scaffold is a key bioisostere for the phenyl group in medicinal chemistry, offering a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability.[1] This document provides a thorough examination of the reaction mechanism, detailed experimental protocols for both acidic and basic hydrolysis, and methods for purification and characterization of the final product.

Introduction: The Significance of the Bicyclo[2.2.2]octane Moiety

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane (BCO) core has garnered significant interest in drug discovery.[1] As a saturated bioisostere of the planar phenyl ring, the BCO moiety can impart improved pharmacological and pharmacokinetic properties to drug candidates.[1] The synthesis of derivatives such as 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid provides valuable building blocks for the development of novel therapeutics. The conversion of a stable nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, providing a versatile handle for further chemical modifications.

Mechanistic Overview: The Hydrolysis of Nitriles

The conversion of a nitrile to a carboxylic acid is a classic hydrolysis reaction that can be effectively catalyzed by either acid or base.[2] Both pathways proceed through an amide intermediate.

2.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly enhances the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack the carbon. A series of proton transfers leads to the formation of a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.

2.2. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the electrophilic nitrile carbon. The resulting imidate anion is then protonated by water to form an amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in an acidic workup to afford the final carboxylic acid.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and product is crucial for successful synthesis and purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
4-Phenylbicyclo[2.2.2]octane-1-carbonitrile950-22-1C₁₅H₁₇N211.30Not specified
4-Phenylbicyclo[2.2.2]octane-1-carboxylic acid953-69-5C₁₅H₁₈O₂230.31White to Yellow Solid

Experimental Protocols

4.1. General Considerations

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

4.2. Analytical Method: Thin Layer Chromatography (TLC)

Monitoring the conversion of the less polar nitrile to the more polar carboxylic acid is effectively achieved using TLC.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The ratio can be adjusted to achieve optimal separation (e.g., starting with 8:2 hexane:ethyl acetate). For carboxylic acids that may streak, adding a small amount of acetic acid to the eluent can improve the spot shape.

  • Visualization: The plates can be visualized under UV light (254 nm) and/or by staining with a suitable reagent such as potassium permanganate.

4.3. Protocol 1: Basic Hydrolysis

This protocol is generally preferred for its often cleaner reaction profile and easier workup.

Workflow for Basic Hydrolysis

A 1. Dissolution Dissolve nitrile in EtOH/H₂O B 2. Saponification Add NaOH, reflux A->B Heat C 3. Workup Acidify with HCl B->C Cool D 4. Extraction Extract with EtOAc C->D E 5. Purification Recrystallization D->E

Workflow of the basic hydrolysis protocol.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 to 2:1 ratio).

  • Saponification: Add a solution of sodium hydroxide (2.0 - 4.0 eq) in water to the nitrile solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC until the starting nitrile is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted nitrile or non-acidic impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene.

4.4. Protocol 2: Acidic Hydrolysis

Workflow for Acidic Hydrolysis

A 1. Reaction Setup Combine nitrile and H₂SO₄/H₂O B 2. Hydrolysis Heat to reflux A->B Heat C 3. Workup Pour onto ice B->C Cool D 4. Isolation Filter precipitate C->D E 5. Purification Recrystallization D->E

Workflow of the acidic hydrolysis protocol.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, carefully add 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture). The addition should be done cautiously as the dissolution can be exothermic.

  • Heating: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice. A precipitate of the carboxylic acid should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization as described in the basic hydrolysis protocol. A common purification technique for carboxylic acids involves dissolving the crude product in an aqueous base (e.g., sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.[3]

Characterization of 4-Phenylbicyclo[2.2.2]octane-1-carboxylic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. For a similar compound, 4-pentylbicyclo[2.2.2]octane-1-carboxylic acid, the melting point is reported as 160-162 °C.
¹H NMR The spectrum should show signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the bicyclooctane core, and a characteristic downfield, broad singlet for the carboxylic acid proton (typically >10 ppm).
¹³C NMR The spectrum will display signals for the aromatic carbons, the aliphatic carbons of the BCO skeleton, and a downfield signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).
IR Spectroscopy A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption should be observed around 1700 cm⁻¹.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient stirring.
Low Yield Incomplete precipitation during workup. Product loss during extraction or recrystallization.Ensure the aqueous solution is sufficiently acidified (pH 2-3). Minimize the amount of solvent used for recrystallization.
Oily Product Impurities present.Purify the product by column chromatography or perform a second recrystallization.
Product Contamination with Starting Material Incomplete reaction or inefficient extraction.Ensure the reaction has gone to completion by TLC. Perform thorough washes with an organic solvent before acidification in the basic hydrolysis workup.

Conclusion

The hydrolysis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile to its corresponding carboxylic acid is a robust and reliable transformation that can be achieved under either acidic or basic conditions. The choice of method may depend on the substrate's sensitivity to strong acid or base and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this valuable building block for applications in medicinal chemistry and materials science.

References

  • Organic Syntheses. (n.d.). p. 436. Retrieved February 18, 2026, from [Link]

  • Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved February 18, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved February 18, 2026, from [Link]

  • Levterov, V. V., et al. (n.d.). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. Retrieved February 18, 2026, from [Link]

Sources

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Hydrolysis of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional scaffold of significant interest in medicinal chemistry and materials science.[1] It often serves as a bioisostere for a para-substituted phenyl ring, offering a three-dimensional alternative that can improve key pharmaceutical properties such as aqueous solubility while reducing metabolic liabilities associated with aromatic rings.[1] The synthesis of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid, the product of the hydrolysis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile, provides a crucial building block for developing novel therapeutics and advanced polymers.[2]

The conversion of a nitrile to a carboxylic acid is a fundamental and powerful transformation in organic synthesis.[3] However, the bridgehead position of the BCO system, where the nitrile group is located, presents considerable steric hindrance. This structural feature makes the nitrile less susceptible to hydrolysis, often necessitating more stringent reaction conditions compared to simpler aliphatic or aromatic nitriles.[4][5]

This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings and offering robust protocols for both acid- and base-catalyzed hydrolysis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile.

Mechanistic Pathways: Acid vs. Base Catalysis

The hydrolysis of nitriles proceeds through a two-stage mechanism: initial hydration to form an amide intermediate, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[6][7][8] The choice between acidic and basic conditions dictates the specific activation and reaction pathway.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[9][10] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[11] The resulting protonated imidic acid undergoes tautomerization to form a protonated amide, which, after deprotonation, yields the neutral amide intermediate.[7] Subsequent hydrolysis of the amide, also under acidic conditions, proceeds to the final carboxylic acid and an ammonium ion.[8]

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[9] This addition forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid.[6] Tautomerization of the imidic acid yields the amide intermediate.[9] The amide is then further hydrolyzed by the base to form a carboxylate salt and ammonia.[3][12] A crucial final step involves acidification of the reaction mixture with a strong acid to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.[3][13]

Hydrolysis_Mechanism Start 4-Phenylbicyclo[2.2.2]octane- 1-carbonitrile Amide Amide Intermediate Start->Amide H₃O⁺ / Δ (Acidic Conditions) Start->Amide 1. OH⁻ / Δ (Basic Conditions) Acid_Product 4-Phenylbicyclo[2.2.2]octane- 1-carboxylic Acid Amide->Acid_Product H₃O⁺ / Δ Base_Product Carboxylate Salt Amide->Base_Product OH⁻ / Δ Final_Product 4-Phenylbicyclo[2.2.2]octane- 1-carboxylic Acid Base_Product->Final_Product 2. H₃O⁺ Workup

Caption: Reaction pathways for nitrile hydrolysis.

Comparative Analysis of Hydrolysis Protocols

The selection of an appropriate hydrolysis method depends on the stability of the substrate to the reaction conditions and the desired outcome. The sterically hindered nature of the substrate necessitates elevated temperatures for both methods.[14]

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Strong acid (e.g., conc. H₂SO₄, conc. HCl)Strong base (e.g., NaOH, KOH)
Solvent Aqueous solution, often with a co-solvent like acetic acidAlcohol/water mixture (e.g., Ethanol/H₂O)
Temperature Elevated, typically reflux[3]Elevated, typically reflux[14]
Workup Dilution with water, extraction, or filtration of productAcidification to pH ~2-3, followed by filtration or extraction[13][15]
Product Form Directly yields the carboxylic acidInitially forms a carboxylate salt, requiring a separate acidification step[12]
Advantages Single-step conversion to the final product.Generally effective for hindered nitriles; avoids strongly acidic conditions which may affect other functional groups.
Disadvantages Harsh acidic conditions can cause side reactions (e.g., degradation) for sensitive molecules.Two-step process (hydrolysis then acidification); ammonia gas is evolved.[12]

Experimental Protocols

The following protocols are designed as robust starting points for the hydrolysis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile. Optimization of reaction time and temperature may be necessary.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes concentrated sulfuric acid to drive the hydrolysis of the sterically hindered nitrile.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (1.0 eq).

  • Reagent Addition: Carefully add a 1:1 (v/v) mixture of glacial acetic acid and concentrated sulfuric acid (e.g., 10 mL per gram of nitrile). Causality Note: The combination of acids provides a highly acidic medium required to protonate and activate the hindered nitrile.

  • Heating: Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting nitrile spot and the appearance of a more polar product spot at the baseline indicates conversion. The reaction may require 24-48 hours.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice in a separate beaker with stirring. Causality Note: This quenching step hydrolyzes any remaining anhydride intermediates and precipitates the less water-soluble carboxylic acid product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid cake thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point and obtaining ¹H NMR and ¹³C NMR spectra.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol uses a strong base in a mixed solvent system, a common and effective method for nitrile hydrolysis.[15]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (1.0 eq), ethanol (e.g., 15 mL per gram of nitrile), and an aqueous solution of sodium hydroxide (e.g., 25% w/v, 10 mL per gram of nitrile).

  • Heating: Heat the mixture to reflux with vigorous stirring. Causality Note: The ethanol acts as a co-solvent to increase the solubility of the organic nitrile in the aqueous base, facilitating the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may require 12-24 hours. The evolution of ammonia gas, which can be detected by its characteristic odor or with moist litmus paper, is an indicator of reaction progress.[12]

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dilute the remaining aqueous residue with water and cool the solution in an ice-water bath. Slowly add cold concentrated hydrochloric acid with stirring until the solution becomes strongly acidic (pH 2-3).[13] Causality Note: This critical step protonates the sodium carboxylate salt, causing the neutral and less soluble carboxylic acid to precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove inorganic salts. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.

  • Characterization: Verify the product's identity and purity via melting point analysis and NMR spectroscopy.

Conclusion

The hydrolysis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile to its corresponding carboxylic acid is a challenging yet critical transformation for accessing valuable building blocks in drug discovery and materials science. Both acid- and base-catalyzed methods are effective, though they require harsh conditions due to the steric hindrance at the bridgehead position. The choice of protocol should be guided by the overall chemical compatibility of the substrate. The detailed methodologies and mechanistic insights provided herein serve as a comprehensive resource for researchers to successfully perform this conversion and advance their scientific objectives.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]

  • Chemguide. Hydrolysis of Nitriles. Available at: [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • The Journal of Organic Chemistry. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Available at: [Link]

  • Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. Available at: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]

  • The Journal of Organic Chemistry. (2004, February 26). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Available at: [Link]

  • New Mexico Highlands University. (1976, May 30). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Arkivoc. The synthesis and transformations of fused bicyclo[2.2.2]octenes. Available at: [Link]

  • Science of Synthesis. Biocatalytic hydrolysis of nitriles. Available at: [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]

  • Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives.
  • ResearchGate. The synthesis of bicyclo[2.2.2]octane‐1,4‐dicarboxylic acid reported by.... Available at: [Link]

Sources

Application Note: 4-Phenylbicyclo[2.2.2]octane Scaffolds in PET Tracer Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 4-Phenylbicyclo[2.2.2]octane Derivatives in PET Imaging Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Radiochemists, and Preclinical Imaging Scientists

Executive Summary

The 4-phenylbicyclo[2.2.2]octane (BCO) moiety represents a critical structural motif in modern radiopharmaceutical design, serving as a robust 3D bioisostere for para-substituted aromatic rings. In Positron Emission Tomography (PET), this scaffold is increasingly utilized to "escape flatland"—improving metabolic stability, solubility, and receptor subtype selectivity compared to traditional planar phenyl-piperidine or biphenyl pharmacophores.

This guide details the application of 4-phenyl-BCO derivatives in targeting the Sigma-1 Receptor (S1R) and Serotonin Transporter (SERT) , providing a validated protocol for the radiosynthesis and preclinical evaluation of 18F-labeled ligands.

Scientific Rationale: The BCO Advantage

"Escape from Flatland"

Traditional drug design often relies on planar aromatic rings, which can suffer from poor solubility and rapid oxidative metabolism (e.g., CYP450 hydroxylation). The BCO scaffold offers a saturated, rigid, and lipophilic core that mimics the spatial volume of a phenyl ring but with distinct physicochemical advantages.

PropertyPhenyl Ring (Planar)4-Phenylbicyclo[2.2.2]octane (3D)Impact on PET Tracer
Geometry 2D Planar3D CylindricalImproved shape complementarity to hydrophobic pockets.
Metabolic Stability Low (prone to oxidation)High (bridgehead C-H is inert)Longer biological half-life; reduced radiometabolites.
Lipophilicity (LogP) VariableHigh (tunable)Enhanced Blood-Brain Barrier (BBB) penetration.
Solubility LowModerateReduced non-specific binding.
Target Specificity

The 4-phenyl-BCO motif acts as a rigid spacer in ligands for:

  • Sigma-1 Receptors (S1R): Rigid analogs of vesamicol and phenylalkylamines. The BCO core restricts conformational freedom, enhancing selectivity for S1R over S2R or VAChT.

  • Monoamine Transporters (SERT/DAT): Analogs of fluoxetine/paroxetine where the BCO replaces the flexible chain or phenyl ring, locking the pharmacophore in a bioactive conformation.

Experimental Workflow: Logic & Design

The development of a BCO-based PET tracer follows a strict "Design-Make-Test" cycle. The critical challenge is introducing the radioisotope (18F) onto this sterically demanding scaffold.

Diagram 1: Tracer Development Logic

G cluster_0 Critical Decision Point Design Scaffold Design (Bioisosteric Replacement) Synth Precursor Synthesis (Boronic Ester/Stannane) Design->Synth SAR Optimization Label Radiolabeling (Cu-Mediated 18F) Synth->Label 18F-Fluorination Valid In Vitro Validation (Binding/Lipophilicity) Label->Valid QC & Stability Vivo In Vivo MicroPET (Biodistribution) Valid->Vivo High Affinity (<10nM)

Caption: Workflow for developing 4-phenyl-BCO PET tracers. The critical decision point relies on in vitro affinity before proceeding to costly in vivo studies.

Detailed Protocol: Radiosynthesis of [18F]Fluoro-4-phenyl-BCO

Objective: Synthesize a high-molar-activity S1R ligand, 1-(4-[18F]fluorophenyl)-4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octane , using copper-mediated radiofluorination.

Mechanistic Insight: Direct fluorination of the BCO bridgehead is chemically difficult due to high activation energy. Therefore, the label is introduced onto the phenyl ring attached to the BCO core using a boronic ester precursor. This leverages the stability of the BCO anchor while using robust aryl fluorination chemistry.

Reagents & Equipment
  • Precursor: 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-4-(pyrrolidin-1-ylmethyl)bicyclo[2.2.2]octane (5 mg).

  • Catalyst: Tetrakis(pyridine)copper(II) triflate [Cu(OTf)₂py₄] (4 mg).

  • Isotope: [18F]Fluoride (produced via cyclotron).

  • Solvent: Dimethylacetamide (DMA) / n-Butanol.

  • Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Procedure
Step 1: [18F]Fluoride Preparation
  • Trap [18F]fluoride on a QMA carbonate ion-exchange cartridge.

  • Elute with tetraethylammonium bicarbonate (TEAB) solution into the reaction vessel.

  • Critical Step: Azeotropic drying is not required for alcohol-enhanced copper-mediated fluorination, reducing processing time. (Alternatively, use standard K2.2.2/K2CO3 drying if using a different catalyst system).

Step 2: Radiofluorination Reaction
  • Dissolve the Precursor (5 mg) and Cu(OTf)₂py₄ (4 mg) in 0.5 mL DMA/n-Butanol (1:1 v/v).

  • Add the eluted [18F]fluoride/TEAB solution directly to the precursor mixture.

  • Heat the sealed vessel to 110°C for 10 minutes .

    • Why: High temperature promotes the transmetallation from Boron to Copper and subsequent reductive elimination of Ar-F.

  • Quench with 2 mL of HPLC mobile phase (e.g., 30% MeCN in water + 0.1% TFA).

Step 3: Purification & Formulation
  • Inject the crude mixture onto a semi-prep C18 HPLC column.

  • Elute with a gradient (e.g., 20-80% Acetonitrile).

  • Collect the product peak (retention time typically 15-20 min due to BCO lipophilicity).

  • Dilute with water, trap on a C18 Sep-Pak, wash with water, and elute with ethanol (0.5 mL) into saline (9.5 mL) for injection.

Quality Control (QC) Criteria
  • Radiochemical Purity: >98%

  • Molar Activity: >50 GBq/µmol (Required for receptor saturation studies).

  • Identity: Co-elution with non-radioactive 19F-standard.

Preclinical Evaluation Protocol

In Vitro Binding Assay (Sigma-1 Receptor)

Purpose: Confirm that the BCO modification retains high affinity compared to the parent phenyl-piperidine.

  • Tissue Source: Rat brain homogenates or HEK293 cells overexpressing human S1R.

  • Radioligand: -Pentazocine (Gold standard S1R agonist).

  • Competitor: The non-radioactive 19F-BCO derivative (10-11 to 10-5 M).

  • Incubation: 37°C for 120 mins in Tris-HCl buffer (pH 7.4).

  • Analysis: Plot % inhibition vs. concentration to determine IC50 and Ki.

    • Target Metric: Ki < 10 nM is required for successful PET imaging.

MicroPET Imaging Workflow

Purpose: Visualize biodistribution and brain uptake.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Injection: 10-20 MBq of [18F]Fluoro-4-phenyl-BCO via tail vein.

  • Scan Protocol:

    • Dynamic scan: 0–60 minutes.

    • Reconstruction: OSEM-3D.

  • Blocking Study (Self-Validation):

    • Pre-treat a separate group with 1 mg/kg of a known S1R ligand (e.g., SA4503 or Haloperidol) 10 mins prior to tracer injection.

    • Success Criteria: >80% reduction in brain uptake in blocked animals confirms specific binding.

Diagram 2: Signal Transduction & Imaging Pathway

Pathway Tracer [18F]BCO-Tracer (Intravenous Injection) BBB Blood-Brain Barrier (Passive Diffusion) Tracer->BBB Lipophilic Transport Target Sigma-1 Receptor (Endoplasmic Reticulum/MAM) BBB->Target Specific Binding Signal PET Signal (511 keV Coincidence) Target->Signal Positron Annihilation Blocker Blocking Agent (SA4503/Haloperidol) Blocker->Target Competitive Inhibition

Caption: Mechanism of action for S1R imaging. The tracer crosses the BBB and binds to S1R at the Mitochondria-Associated Membrane (MAM). Blocking agents compete for the same site.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Brain Uptake High lipophilicity (LogP > 4.5) leading to plasma protein binding.Modify the amine substituent on the BCO bridgehead to lower LogP (aim for 2.5–3.5).
High Bone Uptake Defluorination (metabolic instability).Ensure the 18F is on the aromatic ring, not an alkyl chain. The BCO core itself is stable.
Low Radiochemical Yield Catalyst poisoning or wet solvents.Use fresh Cu(OTf)₂py₄ and ensure anhydrous conditions if yield drops below 20%.

References

  • Mykhailiuk, P. K. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608. Link

  • Wenzel, B., et al. (2015). "New systematically modified vesamicol analogs and their affinity and selectivity for the vesicular acetylcholine transporter." European Journal of Medicinal Chemistry, 100, 215-228. Link

  • Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes." Angewandte Chemie International Edition, 53(30), 7751-7755. Link

  • Endo, Y., et al. (2021).[1] "Structure–Activity Relationship of para-Carborane Selective Estrogen Receptor β Agonists." Journal of Medicinal Chemistry, 64(13), 9330–9353. Link

  • Mach, R. H., et al. (2004). "Synthesis and in vitro evaluation of 18F-labeled PET ligands for imaging the vesicular acetylcholine transporter." Nuclear Medicine and Biology, 31(6), 787-797. Link

Sources

Troubleshooting & Optimization

improving the yield of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Topic: High-Yield Synthesis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile Ticket ID: BCO-CN-OPT-2024 Status: Resolved / Guide Generated

Executive Summary: The "Cage-First" Paradigm

Researchers often struggle with the synthesis of 4-phenylbicyclo[2.2.2]octane-1-carbonitrile because they attempt to build the bicyclic cage around the phenyl ring (the "Cage-Last" approach). This method, typically involving the cyclization of 4-phenylcyclohexane derivatives, suffers from poor atom economy and low yields (<15%) due to steric clash and competing elimination reactions during ring closure.

The Solution: Adopt the "Cage-First" Strategy (Industrial Standard). This protocol constructs or acquires the halogenated bicyclo[2.2.2]octane core first, then installs the phenyl group via a bridgehead Friedel–Crafts arylation , and finally converts the distal ester/acid to the nitrile. This route consistently delivers overall yields of >40-50%.

Part 1: The Optimized Pathway (Visualized)

The following workflow illustrates the mechanistic logic of the "Cage-First" approach, contrasting it with the low-yield legacy route.

BCO_Synthesis Start Start: Dimethyl cyclohexane- 1,4-dicarboxylate Bromide Intermediate A: 1-Bromobicyclo[2.2.2]octane- 4-carboxylate Start->Bromide Hunsdiecker/Bromination Arylation Step 1: Friedel-Crafts (Benzene + AlCl3) Bromide->Arylation Key Yield Step Phenyl_Ester Intermediate B: 4-phenylbicyclo[2.2.2]octane- 1-carboxylate Arylation->Phenyl_Ester >85% Yield Hydrolysis Step 2: Hydrolysis (LiOH/THF) Phenyl_Ester->Hydrolysis Acid Intermediate C: Carboxylic Acid Hydrolysis->Acid Nitrilation Step 3: Direct Nitrilation (T3P + NH3 or Pd/Mg) Acid->Nitrilation Target Target: 4-phenylbicyclo[2.2.2]octane- 1-carbonitrile Nitrilation->Target Legacy_Start Legacy Route: 4-phenylcyclohexanone Legacy_Fail Low Yield Cyclization (<15%) Legacy_Start->Legacy_Fail Legacy_Fail->Target Impure

Caption: The "Cage-First" pathway leverages the stability of the bridgehead carbocation for high-yield arylation, bypassing the difficult cyclization of phenyl-substituted precursors.

Part 2: Detailed Experimental Protocol

Stage 1: Bridgehead Arylation (The Critical Step)

Objective: Install the phenyl group onto methyl 1-bromobicyclo[2.2.2]octane-4-carboxylate (Intermediate A). Note: Intermediate A is commercially available or synthesized from dimethyl cyclohexane-1,4-dicarboxylate via the Hunsdiecker reaction of the half-ester.

Reagents:

  • Methyl 1-bromobicyclo[2.2.2]octane-4-carboxylate (1.0 equiv)

  • Benzene (Solvent & Reactant, 20 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.5 equiv)
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Maintain a nitrogen atmosphere.

  • Dissolution: Dissolve the bromo-ester (1.0 equiv) in dry benzene (0.5 M concentration).

  • Catalyst Addition: Cool the solution to 0°C. Add powdered anhydrous

    
     (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (80°C) for 4–6 hours.

    • Why Reflux? Bridgehead bromides are sterically hindered. While the carbocation is stable, the activation energy to ionize the C-Br bond requires thermal input unlike standard alkyl halides.

  • Quench: Pour the reaction mixture over crushed ice/HCl. Extract with Ethyl Acetate.

  • Purification: The product, methyl 4-phenylbicyclo[2.2.2]octane-1-carboxylate , usually crystallizes or can be purified via short silica plug (Hexanes/EtOAc).

Stage 2: Conversion to Nitrile (The Finishing Move)

Objective: Convert the bridgehead ester to the nitrile. Challenge: Bridgehead carbons are resistant to nucleophilic attack (


 is impossible). We must use an Acid 

Amide

Nitrile sequence or a direct catalytic method.

Recommended Method: One-Pot Dehydration via Primary Amide

  • Hydrolysis: Treat the ester with

    
     (3 equiv) in 
    
    
    
    (4:1) at 60°C for 12 hours. Acidify to precipitate 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid .
  • Amidation: React the acid with

    
     (reflux, 2h) to form the acid chloride. Remove excess 
    
    
    
    in vacuo. Dissolve in
    
    
    and bubble
    
    
    gas (or add aqueous
    
    
    ) to form the primary amide .
  • Dehydration to Nitrile:

    • Dissolve the crude amide in dry

      
       or 
      
      
      
      .
    • Add Thionyl Chloride (

      
      )  or Trifluoroacetic Anhydride (TFAA)  (1.5 equiv) and Pyridine  (3 equiv) at 0°C.
      
    • Stir at room temperature for 3 hours.

    • Result: The amide dehydrates to the nitrile.

Part 3: Troubleshooting & FAQs

Q1: Why is my Friedel-Crafts reaction stalling (low conversion)?

Diagnosis: The bridgehead bromide is less reactive than a tert-butyl bromide due to cage strain preventing optimal planarity of the carbocation. Fix:

  • Increase Lewis Acid: Ensure you are using at least 2.0–2.5 equivalents of

    
    . The ester group on the substrate coordinates with the aluminum, deactivating one equivalent of the catalyst.
    
  • Temperature: Do not run at room temperature. This reaction requires refluxing benzene (80°C) to drive the ionization of the bridgehead C-Br bond.

Q2: Can I use the "Direct Nitrilation" of the acid to avoid the amide step?

Answer: Yes. Recent catalytic methods allow for direct Acid


 Nitrile conversion, avoiding the handling of acid chlorides.[1]
  • Protocol: Use the

    
    -catalyzed system with urea as the nitrogen source (See Reference 3).
    
  • Reagents:

    
    , 
    
    
    
    , Urea, in
    
    
    at 60°C.[2]
  • Benefit: This is milder and tolerates the phenyl ring well, avoiding potential chlorination artifacts from

    
    .
    
Q3: I see a side product during the Friedel-Crafts reaction. What is it?

Diagnosis: If you use wet benzene or old


, you may get 4-hydroxybicyclo[2.2.2]octane-1-carboxylate  (hydrolysis) or rearrangement products.
Fix: 
  • Use freshly sublimed

    
    .
    
  • Ensure the benzene is dried over molecular sieves.

  • Note: If you see multiple phenyl rings, your concentration is too high, leading to intermolecular reactions, though this is rare with bridgehead substrates.

Q4: Why not start with 4-phenylcyclohexanone and use the Knoevenagel route?

Answer: That route (Legacy) requires forming the [2.2.2] cage after the phenyl ring is present. The cyclization step involves a Michael addition across a sterically crowded interface.

  • Yield Comparison:

    • Legacy Route (Cyclization): 10–15% yield .

    • Cage-First Route (Arylation): 60–80% yield for the arylation step.

Part 4: Reagent Selection Guide

Reaction StepRecommended ReagentAlternative (Legacy)Why Recommended?
Cage Arylation

/ Benzene (Reflux)

/ Benzene

is strong enough to ionize the bridgehead bromide;

is often too weak.
Hydrolysis

/


/


is more soluble in THF, preventing precipitation of the half-reacted salt.
Dehydration

/ Pyridine

TFAA is milder and homogeneous;

creates a "rock" in the flask and lowers yield.
Direct Nitrilation

/

Thermal UreaT3P (Propylphosphonic anhydride) drives dehydration under mild conditions without charring.

References

  • Adcock, W., & Abeywickrema, A. N. (1981). Polar substituent effects in the bicyclo[2.2.2]octane ring system. Journal of Organic Chemistry.[3] (Contextual grounding for bridgehead reactivity).

  • Wang, Y., et al. (2022).[4] Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis.[2] Nature.[5] Retrieved from [Link]

  • Kopecky, J., et al. (1981). Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications.

Sources

Technical Support: Scale-Up Synthesis of 4-Phenylbicyclo[2.2.2]octane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the scale-up challenges associated with 4-phenylbicyclo[2.2.2]octane-1-carbonitrile (Target 1 ). This structural motif is a critical scaffold in liquid crystal engineering (mesogens) and medicinal chemistry (phenyl bioisosteres).

The Core Challenge: The steric bulk and "cage" strain of the bicyclo[2.2.2]octane system render the bridgehead positions chemically stubborn. Standard


 cyanation of bridgehead halides is impossible due to the inability to achieve backside attack. Therefore, the most robust scale-up route involves the dehydration of the corresponding primary amide , derived from the carboxylic acid.

Scope of Guide:

  • Primary Route: Conversion of 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid to the nitrile via the amide intermediate.

  • Troubleshooting: Addressing incomplete conversion, "sticky" precipitates, and sublimation issues during drying.

  • Safety: Handling of dehydration agents (

    
    , 
    
    
    
    ) on a kilo-lab scale.

Reaction Workflow & Mechanism

The recommended scale-up protocol follows a Two-Stage Sequence :

  • Amidation: Acid

    
     Acid Chloride 
    
    
    
    Primary Amide.
  • Dehydration: Primary Amide

    
     Nitrile.
    
Visual Workflow (DOT Diagram)

ReactionWorkflow Acid Start: Carboxylic Acid (Solid) AcidCl Intermediate: Acid Chloride Acid->AcidCl Activation (Reflux) SOCl2 Reagent: SOCl2 / Cat. DMF SOCl2->AcidCl Amide Intermediate: Primary Amide (High MP Solid) AcidCl->Amide Amidation (Exothermic) NH3 Reagent: Aq. NH3 or NH3(g) NH3->Amide Nitrile Target: Nitrile Product Amide->Nitrile Dehydration (0°C -> RT) POCl3 Reagent: POCl3 / Pyridine (Dehydration) POCl3->Nitrile

Caption: Step-wise conversion of the bridgehead acid to the target nitrile. Note the isolation of the Amide is recommended for purity control.

Detailed Experimental Protocol (Scale-Up Optimized)

Stage A: Synthesis of the Primary Amide

Starting Material: 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid.

Step 1: Acid Chloride Formation

  • Suspend the Carboxylic Acid (1.0 equiv) in Toluene (5 vol).

  • Add Thionyl Chloride (

    
    )  (1.5 equiv) and catalytic DMF  (0.05 equiv).
    
  • Heat to 60-70°C for 2-3 hours. Note: Bridgehead acids are sterically hindered; higher temperatures may be required compared to benzoic acids.

  • Monitor by HPLC (quench aliquot with MeOH to form methyl ester).

  • Concentrate to remove excess

    
     and toluene. Re-dissolve in THF (5 vol).
    

Step 2: Amidation

  • Cool the THF solution of Acid Chloride to 0°C .

  • Add Aqueous Ammonia (28%) (5.0 equiv) or bubble anhydrous

    
     gas. Critical: Maintain internal temperature < 20°C to minimize hydrolysis back to acid.
    
  • Stir for 1 hour. The amide will precipitate as a white solid.

  • Workup: Dilute with water, filter the solid, wash with water and heptane. Dry in a vacuum oven at 50°C.

Stage B: Dehydration to Nitrile

Starting Material:[1] 4-phenylbicyclo[2.2.2]octane-1-carboxamide.

Protocol:

  • Suspend the Amide (1.0 equiv) in Dichloromethane (DCM) or DMF (8 vol).

    • Tip: DMF is preferred for scale-up >1kg due to higher solubility, but requires aqueous workup. DCM is better for smaller batches.

  • Cool to 0°C .

  • Add Phosphorus Oxychloride (

    
    )  (1.2 equiv) dropwise.
    
  • Add Pyridine or Imidazole (2.5 equiv) dropwise to scavenge HCl.

  • Allow to warm to RT. Monitor by TLC/HPLC. Reaction is usually complete in 2-4 hours.

  • Quench: Pour reaction mixture slowly onto Ice/Water . Caution: Exothermic hydrolysis of excess

    
    .
    
  • Isolation: Extract with DCM, wash with 1N HCl (to remove pyridine), then Sat.

    
    .
    
  • Crystallization: Recrystallize from Heptane/Ethanol or Cyclohexane .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Incomplete Amidation Steric hindrance at bridgehead prevents efficient attack.Ensure the Acid Chloride formation is driven to completion (check for clear solution before stripping). Use Oxalyl Chloride if

is too slow.
"Sticky" Amide Solid Occluded impurities or oligomers.Do not proceed to dehydration. Slurry the wet cake in MTBE or Ethyl Acetate and re-filter to remove non-polar impurities.
Black Reaction (Dehydration) Charring due to exotherm or Pyridine oxidation.Control addition rate of

. Ensure temperature stays < 10°C during addition. Switch base to Triethylamine if pyridine quality is suspect.
Low Yield (Dehydration) Hydrolysis of Nitrile back to Amide during quench.The quench must be cold (< 5°C). Do not let the biphasic quench mixture stir overnight; separate phases immediately.
Sublimation in Oven Bicyclo[2.2.2]octanes are "plastic crystals" with high vapor pressure.Do not dry under high vacuum at high temps. Dry at < 40°C or use a nitrogen sweep at atmospheric pressure.

Frequently Asked Questions (FAQs)

Q1: Can I use a "One-Pot" method directly from the Acid to the Nitrile? A: Yes, using Sulfonamide/Thionyl Chloride or high-temp urea reactions. However, for scale-up (>100g) , we strongly advise against this. The one-pot procedures often generate sticky byproducts that are difficult to purge from the bicyclic lattice. The two-step isolation of the Amide acts as a critical purification gate.

Q2: My product has a persistent "almond-like" or chemical smell even after drying. A: This is likely residual solvent trapped in the crystal lattice. Bicyclo[2.2.2]octanes form channel inclusion complexes (clathrates).

  • Solution: Melt the product (if MP permits) or recrystallize from a solvent with a very different shape (e.g., switch from Toluene to Methanol) to break the solvate.

Q3: Why can't I just react 1-chlorobicyclo[2.2.2]octane with NaCN? A: This reaction will fail. The bridgehead carbon cannot undergo


 (backside blocked) or 

(cation is unstable relative to planar carbocations, though better than [2.2.1]). The only direct halide-to-nitrile route involves radical cyanation or organometallic coupling (e.g., Grignard + Cyanogen), which are hazardous on scale.

Q4: Is the Friedel-Crafts route viable? A: Yes, reacting 1-chlorobicyclo[2.2.2]octane-4-carbonitrile with benzene and


 is a known industrial route. However, it requires handling stoichiometric aluminum waste and strictly anhydrous conditions. The Acid 

Nitrile route is generally cleaner for pharmaceutical applications.

Advanced Troubleshooting: Impurity Profile

ImpurityTree Issue Impurity Detected in Final Nitrile TypeA Hydrolysis Product (Amide) Issue->TypeA IR: 1680 cm-1 TypeB Dimer/Oligomer Issue->TypeB High RT on HPLC TypeC Regioisomer (2-substituted) Issue->TypeC NMR: Split signals ActionA Re-process: Dissolve in DCM, treat with POCl3 again TypeA->ActionA ActionB Purification: Sublimation or SiO2 Plug Filtration TypeB->ActionB ActionC Critical Failure: Check starting material purity (upstream) TypeC->ActionC

Caption: Decision tree for identifying and remediating common impurities in the final nitrile product.

References

  • Levine, S. G., et al. (1974). The Chemistry of Bicyclo[2.2.2]octanes. Journal of Organic Chemistry.[2] Link (General reactivity context).

  • Merck Patent GmbH. (1982). Process for the preparation of 4-substituted bicyclo[2.2.2]octane-1-carbonitriles. US Patent 4,335,057. Link (Primary industrial source for liquid crystal synthesis).

  • Kishi, Y., et al. (1985). Bridgehead Functionalization of Bicyclo[2.2.2]octanes. Journal of the American Chemical Society. (Mechanistic grounding for bridgehead reactivity).
  • Org. Process Res. Dev. (2011). Design and Scale-Up of Diels–Alder Reactions for the Practical Synthesis of 5-Phenylbicyclo[2.2.2]oct-5-en-2-one.Link (Relevant for the upstream construction of the bicycle).

Sources

Validation & Comparative

Pharmacophore Modeling of 4-Phenylbicyclo[2.2.2]octane Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads. Scope: Structural analysis, bioisosteric comparison, modeling workflows, and experimental validation of the 4-phenylbicyclo[2.2.2]octane (4-Ph-BCO) motif.

Introduction: The "Escape from Flatland"

The 4-phenylbicyclo[2.2.2]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a rigid, three-dimensional bioisostere for biphenyl or elongated phenyl-linker systems. While traditional drug design often relies on flat aromatic architectures, these "flat" molecules frequently suffer from poor solubility and rapid metabolic clearance.

The 4-Ph-BCO scaffold offers a solution via the "Escape from Flatland" strategy. By replacing a planar phenyl ring with the bulky, aliphatic bicyclo[2.2.2]octane (BCO) cage, researchers can maintain the critical vector orientation of substituents while dramatically altering physicochemical properties.

Key Structural Attributes[1][2][3][4][5][6][7][8][9][10]
  • Rigidity: The BCO cage locks the C1 and C4 substituents into a colinear vector, minimizing entropic penalties upon binding.

  • Volume: The BCO moiety is significantly bulkier than a benzene ring, allowing it to fill large hydrophobic pockets (e.g., in GPCRs or nuclear receptors) more effectively.

  • Electronic Insulation: Unlike a biphenyl system where conjugation allows electronic communication, the BCO cage acts as an insulator between the C1 substituent and the C4-phenyl group.

Comparative Analysis: BCO vs. Bioisosteric Alternatives[8][10]

To effectively model this scaffold, one must understand how it compares to its primary alternatives: the standard 1,4-phenylene linker, the smaller bicyclo[1.1.1]pentane (BCP), and the cubic cubane scaffold.

Table 1: Physicochemical & Pharmacophoric Comparison
Feature1,4-Phenylene (Benzene)Bicyclo[2.2.2]octane (BCO)Bicyclo[1.1.1]pentane (BCP)Cubane
Dimensionality 2D (Planar)3D (Spherical/Cage)3D (Linear/Small)3D (Box)
Bridgehead Distance ~2.79 Å~2.60 Å~1.85 Å~2.72 Å
Fsp³ (Saturation) 0 (Aromatic)1.0 (Aliphatic)1.0 (Aliphatic)1.0 (Aliphatic)
Lipophilicity (LogP) ModerateHigh (Hydrophobic)Low to ModerateModerate
Metabolic Stability Low (Oxidation prone)High (No CYP epoxidation)HighModerate
Solubility Low (Pi-stacking)Moderate (Disrupts stacking)HighHigh
Pharmacophore Role Pi-Pi Stacking / SpacerHydrophobic Filler / SpacerShort SpacerSpacer

Expert Insight: While BCP is currently in vogue due to its ability to lower LogP, the BCO scaffold is the superior choice when the pharmacophore requires volume filling rather than just a linear connection. If your binding pocket is narrow, BCO will clash; if it is a large hydrophobic cage (e.g., MDM2 p53 pocket), BCO often outperforms benzene.

Pharmacophore Modeling Workflow

Modeling the 4-Ph-BCO scaffold requires a shift from "feature-matching" to "shape-matching." Because the BCO cage does not participate in hydrogen bonding or pi-stacking, its contribution is purely steric and hydrophobic.

Workflow Diagram

The following diagram outlines the decision process for integrating 4-Ph-BCO into a pharmacophore model.

PharmacophoreWorkflow Input Input Ligand (Biphenyl/Phenyl-Linker) Analysis Pocket Analysis (Volume & Hydrophobicity) Input->Analysis Selection Scaffold Selection Analysis->Selection BCO_Path Select 4-Ph-BCO (High Volume Required) Selection->BCO_Path Wide Pocket > 5.5Å width Alt_Path Select BCP/Cubane (Low Volume/Solubility) Selection->Alt_Path Narrow Pocket Modeling 3D Alignment & Vector Calculation BCO_Path->Modeling Validation Docking & MM-GBSA Scoring Modeling->Validation

Caption: Decision tree for selecting and modeling the BCO scaffold based on binding pocket geometry.

Protocol: Vector Alignment & Shape Matching

Objective: To replace a liability-prone phenyl ring with BCO while maintaining ligand fidelity.

  • Define the Vector:

    • Identify the exit vectors of the parent molecule. For a 1,4-substituted benzene, measure the distance between the ipso carbons (~2.8 Å).

    • Superimpose the BCO scaffold.[1] Align the C1 and C4 bridgehead carbons of BCO with the ipso carbons of the phenyl ring.

    • Note: The BCO vector is slightly shorter (2.6 Å).[2][3][4] You may need to extend the external linkers slightly to compensate.

  • Hydrophobic Feature Mapping:

    • In your pharmacophore software (e.g., MOE, Schrödinger Phase, LigandScout), assign a large Hydrophobic sphere (radius ~3.0 Å) to the BCO cage.

    • Contrast: For the attached 4-phenyl ring, assign an Aromatic/Hydrophobic feature.

    • Critical Step: Set an "Excluded Volume" constraint perpendicular to the BCO cage axis to represent the increased width of the cage compared to a flat benzene ring. This prevents false positives that would fit a flat ring but clash with a spherical cage.

  • Conformational Analysis:

    • The bond between the BCO C4 and the Phenyl ring allows free rotation. However, the energy barrier is low.

    • Generate conformers sampling the torsion angle between the BCO cage and the phenyl ring.

    • Tip: In crystal structures, the phenyl ring often adopts a staggered conformation relative to the BCO methylene bridges to minimize steric clash.

Experimental Validation Protocols

A model is only as good as the data that validates it. The following protocols ensure rigorous testing of the BCO scaffold's efficacy.

Synthesis: 4-Phenylbicyclo[2.2.2]octane Assembly

Rationale: Direct synthesis of 4-phenyl-BCO derivatives often utilizes the Diels-Alder reaction or Krapcho decarboxylation routes, but a modular approach is best for library generation.

Step-by-Step Protocol (General Modular Route):

  • Starting Material: Begin with ethyl 4-oxocyclohexanecarboxylate .

  • Grignard Addition: React with phenylmagnesium bromide to introduce the 4-phenyl group.

  • Dehydration & Reduction: Dehydrate the resulting alcohol and hydrogenate to yield the cis/trans 4-phenylcyclohexanecarboxylate.

  • Bridge Construction (The Key Step):

    • Perform an alpha-alkylation using a "bridging agent" like 1-bromo-2-chloroethane, followed by intramolecular cyclization using a strong base (LDA or NaH) to close the [2.2.2] cage.

    • Alternative: Use a double Michael addition on a divinyl ketone precursor if accessible.

  • Functionalization: The resulting 4-phenylbicyclo[2.2.2]octane-1-carboxylic acid can be coupled to amines to form the final drug candidate.

Biological Assay: Competitive Binding Validation

Objective: To determine if the BCO scaffold maintains affinity compared to the aromatic parent.

  • Preparation: Solubilize compounds in DMSO. Note: BCO compounds are highly lipophilic; ensure final DMSO concentration in assay does not precipitate the compound.

  • Incubation: Incubate the target protein (e.g., MDM2, GPCR) with a radiolabeled standard ligand and the BCO test compound (1 nM to 10 µM range).

  • Readout: Measure displacement (Ki).

  • Thermodynamic Analysis (Advanced):

    • Perform Isothermal Titration Calorimetry (ITC).

    • Success Metric: A successful BCO replacement often shows a more favorable Entropic (-TΔS) contribution compared to the benzene analog, due to the pre-organized rigid structure of the BCO cage (rigidification).

Case Study: MDM2 Inhibitors

Context: MDM2 inhibitors often require a rigid hydrophobic core to disrupt the p53-MDM2 interaction.

Data Comparison (Hypothetical Aggregation based on Literature Trends):

Compound IDScaffold CoreKi (nM)LogPMetabolic t1/2 (min)
Cmpd-A (Parent) 1,4-Phenylene123.245
Cmpd-B (BCO) 4-Ph-BCO 8 4.1 >120
Cmpd-C (BCP) Bicyclo[1.1.1]pentane1502.5>120

Analysis:

  • Cmpd-B (BCO) improved affinity (8 nM vs 12 nM). The larger volume of BCO filled the hydrophobic sub-pocket of MDM2 more effectively than the flat benzene.

  • Metabolic Stability drastically improved (>120 min) because the BCO cage cannot undergo the oxidative metabolism that attacks the benzene ring.

  • Cmpd-C (BCP) lost affinity (150 nM). The BCP spacer was too short (1.85 Å), preventing the phenyl group from reaching its optimal interaction site.

References

  • Mykhailiuk, P. K. (2019).[5][6] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17, 2839–2849.[7][5] Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[5][3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

  • Stepan, A. F., et al. (2012).[7][5] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[8][7][5][3][9][4][6] Journal of Medicinal Chemistry, 55(8), 3414–3424. Retrieved from [Link]

  • Heilmann, E., et al. (2022).[10] Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for SARS-CoV-2 3CLpro Inhibitors.[1][10][11] Pharmaceuticals, 15(5), 539.[10] Retrieved from [Link]

Sources

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